N-Methyl-Amisulprid

Übersicht

Beschreibung

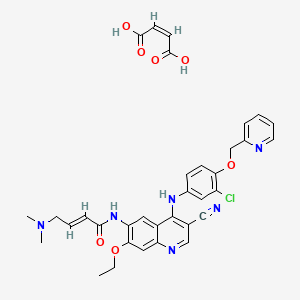

N-Methyl Amisulpride, also known as LB-102, is a patented benzamide designed to be an improved version of amisulpride . Amisulpride is a dopamine D2 receptor antagonist used in the treatment of acute and chronic schizophrenia, and in the prevention and treatment of postoperative nausea and vomiting in adults .

Synthesis Analysis

The synthesis of amisulpride involves methylation of 4-amino-salicylic-acid with dimethyl sulphate and base, optionally in presence of TBAB to obtain 4-amino-2-methoxy methyl benzoate. The next step is the oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid or 4-amino-2-methoxy-5-ethyl thio methyl benzoate with an oxidizing agent in the presence of sodium tungstate or ammonium molybdate .Molecular Structure Analysis

The molecular formula of N-Methyl Amisulpride is C18H29N3O4S . It is a more lipophilic version of amisulpride, designed to improve on amisulpride’s low permeability across the blood-brain barrier .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of amisulpride include methylation and oxidation .Physical And Chemical Properties Analysis

Amisulpride has a molecular weight of 369.479, and its chemical formula is C17H27N3O4S . The physical and chemical properties of N-Methyl Amisulpride are expected to be similar but slightly different due to the additional methyl group.Wissenschaftliche Forschungsanwendungen

Behandlung der Schizophrenie

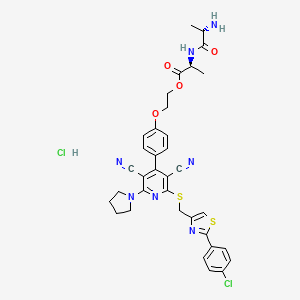

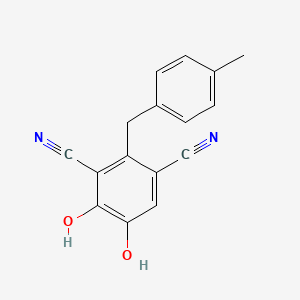

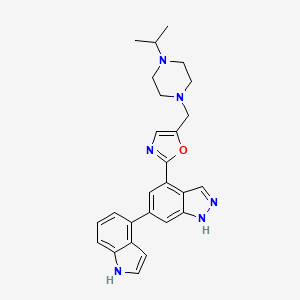

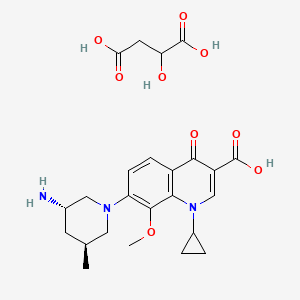

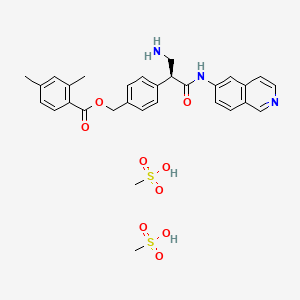

“N-Methyl-Amisulprid”, auch bekannt als LB-102, ist eine verbesserte Version von Amisulprid {svg_1} {svg_2}. Amisulprid ist ein bekanntes Antipsychotikum zur Behandlung der Schizophrenie {svg_3}. Es ist ein hochspezifischer Antagonist der Dopamin-D2- und D3-Rezeptoren {svg_4}. Die einzigartige Rezeptorpharmakologie von Amisulprid macht es sowohl für positive als auch für negative Symptome der Schizophrenie wirksam {svg_5}.

Verbesserung der sozialen Funktionsfähigkeit und Lebensqualität

Amisulprid kann zu einer zusätzlichen Verbesserung der sozialen Funktionsfähigkeit und Lebensqualität von Patienten mit Schizophrenie führen {svg_6}. Dies ist ein bedeutender Vorteil, da Schizophrenie oft die Fähigkeit eines Patienten beeinträchtigt, sozial zu interagieren und eine gute Lebensqualität zu erhalten.

Niedriges Potenzial für Gewichtszunahme

Amisulprid hat eines der niedrigsten Potenziale für Gewichtszunahme unter allen Antipsychotika {svg_7}. Dies ist ein wichtiger Aspekt, da Gewichtszunahme eine häufige Nebenwirkung vieler Antipsychotika ist.

Geringerer Einsatz von Anti-Parkinson-Medikamenten

Amisulprid ist mit einem geringeren Einsatz von Anti-Parkinson-Medikamenten verbunden {svg_8}. Dies deutet darauf hin, dass Amisulprid ein geringeres Risiko für die Entstehung von Parkinson-Nebenwirkungen haben könnte, die bei vielen Antipsychotika häufig auftreten.

Verträglichkeit in Bezug auf Angstzustände und Schlaflosigkeit

Amisulprid ist in Bezug auf Angstzustände und Schlaflosigkeit gut verträglich {svg_9}. Dies ist vorteilhaft, da dies häufige Probleme bei Patienten mit Schizophrenie sind.

Behandlung von überwiegend negativen Symptomen

Amisulprid hilft Patienten mit negativen Symptomen und ist das einzige Antipsychotikum, das Wirksamkeit bei Patienten mit überwiegend negativen Symptomen gezeigt hat {svg_10}.

Langzeitwirksamkeit

Amisulprid behält seine Wirksamkeit bei, wenn es zur mittel-/langfristigen Behandlung eingesetzt wird, wie in Studien über einen Zeitraum von bis zu 12 Monaten gezeigt wurde {svg_11}.

Zusatz zu Clozapin-Behandlung

Amisulprid hat die besten Nachweise als wirksames Zusatzmittel zur Clozapin-Behandlung {svg_12}. Dies ist besonders nützlich in Fällen, in denen Clozapin allein nicht vollständig wirksam ist.

Wirkmechanismus

Target of Action

N-Methyl Amisulpride, also known as LB-102, is a small molecule drug that primarily targets the 5-HT7 receptor , D2 receptor , and D3 receptor . These receptors are part of the dopamine and serotonin neurotransmitter systems, which play crucial roles in mood regulation, reward, and cognition.

Mode of Action

N-Methyl Amisulpride acts as an antagonist at these receptors, meaning it binds to them and blocks their activity . Specifically, it works as a dopamine D2 and D3 receptor antagonist , reducing the signaling of dopamine, a neurotransmitter associated with reward and pleasure. It also acts as a 5-HT7 receptor antagonist , blocking the activity of the serotonin 7 (5-HT7) receptor .

Biochemical Pathways

By blocking the activity of these receptors, N-Methyl Amisulpride affects the dopamine and serotonin pathways in the brain. This can lead to changes in mood, cognition, and behavior. The effectiveness of N-Methyl Amisulpride in treating psychiatric disorders is believed to stem from its blockade of the presynaptic dopamine D2 receptors, which regulate the release of dopamine into the synapse . By blocking these receptors, N-Methyl Amisulpride increases dopamine concentrations in the synapse .

Pharmacokinetics

Following oral administration, Amisulpride, the parent compound of N-Methyl Amisulpride, is rapidly absorbed with an absolute bioavailability of 48% . It undergoes minimal metabolism, and its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive and account for approximately 4% of the dose .

Result of Action

The molecular and cellular effects of N-Methyl Amisulpride’s action involve changes in neurotransmitter activity in the brain. By blocking dopamine D2 and D3 receptors, it reduces dopamine signaling, which can alleviate symptoms of schizophrenia and other psychiatric disorders . By blocking 5-HT7 receptors, it may also have antidepressant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Methyl Amisulpride. For instance, photodegradation, a process triggered by exposure to light, can affect the stability of psychiatric drugs, including amisulpride . Therefore, the storage conditions of the drug can impact its efficacy. Furthermore, individual factors such as age, sex, and dose can contribute to the interpatient variability in amisulpride plasma/serum concentration .

Zukünftige Richtungen

LB-102, or N-Methyl Amisulpride, is being developed as an improved version of amisulpride for the treatment of schizophrenia . A Phase 1b clinical trial has been conducted to evaluate the dopamine receptor occupancy of LB-102 in healthy subjects using positron emission tomography (PET) . The goal of this study was to confirm dopamine target engagement and assist in dose selection for an upcoming Phase 2 study in acute schizophrenia patients .

Biochemische Analyse

Biochemical Properties

N-Methyl Amisulpride interacts with dopamine D2 and D3 receptors . As an antipsychotic agent, it alleviates both positive and negative symptoms of schizophrenia . It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .

Cellular Effects

N-Methyl Amisulpride has significant effects on various types of cells and cellular processes. It influences cell function by acting as an antagonist at dopamine receptors in the limbic system . This action can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Methyl Amisulpride exerts its effects at the molecular level primarily through its antagonistic action on dopamine D2 and D3 receptors . By blocking these receptors, it can inhibit or activate certain enzymes and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of N-Methyl Amisulpride can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N-Methyl Amisulpride can vary with different dosages in animal models .

Metabolic Pathways

N-Methyl Amisulpride is involved in certain metabolic pathways . It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited .

Transport and Distribution

N-Methyl Amisulpride is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and it can have effects on its localization or accumulation .

Eigenschaften

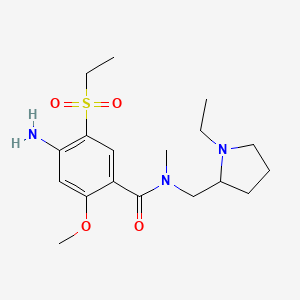

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20(3)18(22)14-10-17(26(23,24)6-2)15(19)11-16(14)25-4/h10-11,13H,5-9,12,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLIJXXZFCRLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN(C)C(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391054-22-0 | |

| Record name | N-Methyl amisulpride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL AMISULPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM73EV997H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.